Subtype Selectivity vs. CJ-42794 and BAY-1316957
EP4 receptor antagonist 1 demonstrates superior EP4 subtype selectivity compared to CJ-42794, with an IC50 selectivity ratio exceeding 1,639-fold against EP1, EP2, and EP3 receptors (IC50 >10,000 nM for all three subtypes vs. 6.1 nM for human EP4) [1]. In contrast, CJ-42794 exhibits a 200-fold selectivity window (pKi = 8.5 for EP4; approximately 200-fold over EP1-3) [2]. BAY-1316957, while also highly selective, shows moderately reduced absolute potency against human EP4 (IC50 = 15.3 nM) compared to EP4 receptor antagonist 1 .
| Evidence Dimension | Subtype Selectivity (Fold-Selectivity over EP1/EP2/EP3) |
|---|---|
| Target Compound Data | IC50 >10,000 nM for EP1, EP2, EP3; EP4 IC50 = 6.1 nM (>1,639-fold selectivity) |
| Comparator Or Baseline | CJ-42794: ~200-fold selectivity; BAY-1316957: IC50 = 15.3 nM (absolute potency) |
| Quantified Difference | EP4 receptor antagonist 1 provides >8× greater selectivity margin than CJ-42794 (1,639-fold vs. 200-fold) |
| Conditions | Human recombinant EP4 receptor; CHO-Gα16 calcium flux assay for EP4; radioligand binding for CJ-42794 |
Why This Matters
A larger selectivity margin (>1,600-fold vs. 200-fold) reduces the probability of confounding off-target effects in PGE2-driven biological systems where EP1, EP2, or EP3 activation may modulate parallel signaling outcomes.
- [1] Yang JJ, Yu WW, Hu LL, et al. Discovery and Characterization of 1H-1,2,3-Triazole Derivatives as Novel Prostanoid EP4 Receptor Antagonists for Cancer Immunotherapy. J Med Chem. 2020;63(2):569-590. View Source
- [2] Murase A, Taniguchi Y, Tonai-Kachi H, Nakao K, Takada J. In vitro pharmacological characterization of CJ-042794, a novel, potent, and selective prostaglandin EP4 receptor antagonist. Eur J Pharmacol. 2008;580(1-2):116-121. View Source
